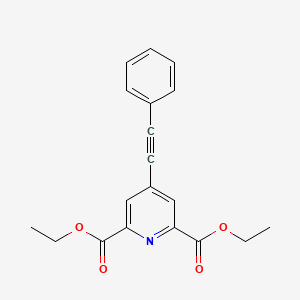![molecular formula C10H8N2OS B14314534 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one CAS No. 112377-81-8](/img/structure/B14314534.png)
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of synthetic organic and medicinal chemistry. This compound is part of the thiazoloquinazoline family, known for its diverse biological activities, including antifungal, antioxidant, and anticancer properties .
準備方法
The synthesis of 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one typically involves the cyclization of thiazoloquinazoline derivatives. One common method starts with thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as the starting materials. These derivatives undergo a series of reactions involving hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole to yield the desired compound . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.
化学反応の分析
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include hydrazine hydrate, 2-aminobenzimidazole, and various catalysts to facilitate the reactions . Major products formed from these reactions often include derivatives with enhanced biological activities.
科学的研究の応用
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being explored for potential use in cancer therapy.
作用機序
The mechanism of action of 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . In cancer therapy, it targets specific enzymes and pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .
類似化合物との比較
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one can be compared with other similar compounds such as:
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits significant anticancer properties.
Triazolo[1,5-a]pyrimidine: Used in the development of antimicrobial agents.
The uniqueness of this compound lies in its diverse biological activities and its potential for use in various scientific and industrial applications .
特性
CAS番号 |
112377-81-8 |
|---|---|
分子式 |
C10H8N2OS |
分子量 |
204.25 g/mol |
IUPAC名 |
1,3-dihydro-[1,3]thiazolo[4,3-b]quinazolin-9-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-7-3-1-2-4-8(7)11-9-5-14-6-12(9)10/h1-4H,5-6H2 |
InChIキー |
FZGSFTIRYADYCT-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
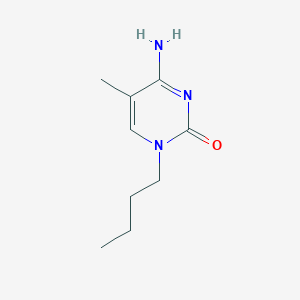
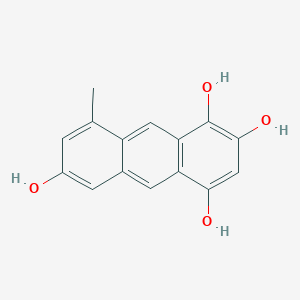
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
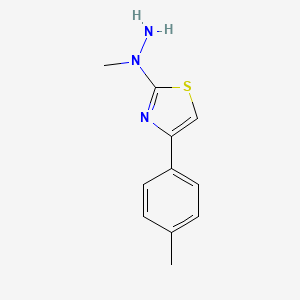
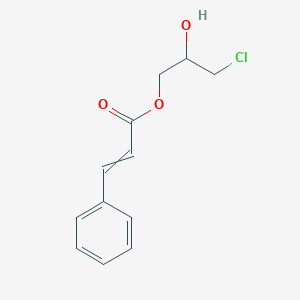
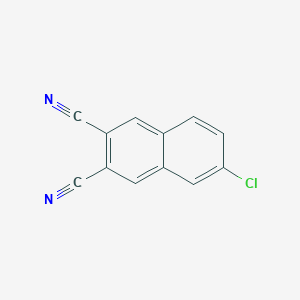
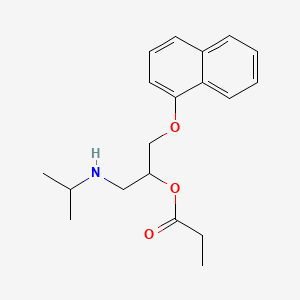

![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)

